methyl (3R)-3-hydroxyhexanoate

Asymmetric Catalysis Chiral Building Blocks Process Chemistry

Methyl (3R)-3-hydroxyhexanoate (CAS 109053-86-3) is a chiral β-hydroxy ester with the molecular formula C₇H₁₄O₃ and a molecular weight of 146.18 g/mol. It is characterized by a single stereocenter at the C3 position bearing the (R) absolute configuration.

Molecular Formula C7H14O3
Molecular Weight 146.186
CAS No. 109053-86-3
Cat. No. B2642350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl (3R)-3-hydroxyhexanoate
CAS109053-86-3
Molecular FormulaC7H14O3
Molecular Weight146.186
Structural Identifiers
SMILESCCCC(CC(=O)OC)O
InChIInChI=1S/C7H14O3/c1-3-4-6(8)5-7(9)10-2/h6,8H,3-5H2,1-2H3/t6-/m1/s1
InChIKeyACCRBMDJCPPJDX-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl (3R)-3-Hydroxyhexanoate (CAS 109053-86-3): Chiral Building Block with Defined Stereochemistry


Methyl (3R)-3-hydroxyhexanoate (CAS 109053-86-3) is a chiral β-hydroxy ester with the molecular formula C₇H₁₄O₃ and a molecular weight of 146.18 g/mol. It is characterized by a single stereocenter at the C3 position bearing the (R) absolute configuration . This compound is a versatile intermediate in asymmetric synthesis, a key monomer for biodegradable polyhydroxyalkanoate (PHA) copolymers, and a naturally occurring metabolite in fatty acid biosynthesis [1]. Its stereochemical purity and structural features underpin its utility across pharmaceuticals, biomaterials, and flavor chemistry.

Why Racemic or Unspecified Stereoisomers Cannot Substitute Methyl (3R)-3-Hydroxyhexanoate in Critical Applications


Substitution with racemic methyl 3-hydroxyhexanoate (CAS 21188-58-9) or the (3S)-enantiomer is not functionally equivalent due to the stringent stereochemical requirements of biological systems and polymer architectures. The (R)-configuration is the biologically active form, serving as an intermediate in fatty acid biosynthesis and as the natural monomer for PHA copolymers [1]. Enzymatic recognition and polymer synthase specificity are stereoselective; for instance, PHA synthases exclusively incorporate (R)-configured monomers [2]. Using the incorrect enantiomer can lead to reduced or abolished biological activity, altered polymer properties, and failed synthetic outcomes, necessitating the use of the specific (3R)-isomer.

Quantitative Differentiation of Methyl (3R)-3-Hydroxyhexanoate: Evidence for Scientific Selection


Enantioselective Synthesis via Asymmetric Hydrogenation Achieves High Optical Purity

Methyl (3R)-3-hydroxyhexanoate can be synthesized with high enantiomeric excess via asymmetric hydrogenation of methyl 3-oxohexanoate using a chiral ruthenium-BINAP catalyst [1]. This method is industrially relevant for producing enantiomerically pure building blocks, with optical yields reaching 94-96% for similar β-keto esters under optimized conditions .

Asymmetric Catalysis Chiral Building Blocks Process Chemistry

Monomer for Tailored Biodegradable Copolymers: Controlling 3HHx Content Modulates Material Properties

The (R)-3-hydroxyhexanoate (3HHx) monomer is a critical component of poly[(R)-3-hydroxybutyrate-co-(R)-3-hydroxyhexanoate] (PHBHHx) copolymers. Increasing the 3HHx fraction in the copolymer reduces crystallinity and melting temperature while improving flexibility and toughness compared to poly(3-hydroxybutyrate) (PHB) homopolymer [1]. The 3HHx content can be engineered from 1 mol% up to 36.2 mol% by modifying bacterial production strains [2].

Biopolymers Polyhydroxyalkanoates Sustainable Materials

Physical Property Benchmarking: Density, Boiling Point, and Predicted pKa

Methyl (3R)-3-hydroxyhexanoate exhibits a density of 0.999 g/cm³ at 23 °C and a boiling point of 80-82 °C at 8 Torr . Its predicted pKa of 13.95 indicates very low acidity, influencing its behavior in esterification and hydrolysis reactions compared to more acidic hydroxy acids.

Physicochemical Characterization Formulation Development Process Engineering

Commercial Availability and Purity Specifications Enable Reproducible Research

Commercial vendors offer methyl (3R)-3-hydroxyhexanoate with specified purities of 95% and 99% , with documented storage conditions (2-8°C) and physical form (liquid) . These specifications ensure lot-to-lot consistency critical for reproducible experimentation.

Procurement Quality Control Chemical Supply

Application in Total Synthesis of Laulimalide, a Potent Anticancer Macrolide

Methyl (3R)-3-hydroxyhexanoate serves as a key intermediate in the total synthesis of laulimalide, a marine macrolide with potent microtubule-stabilizing anticancer activity [1]. Its use in this complex synthesis underscores the value of the chiral (R)-configured β-hydroxy ester motif for constructing biologically active molecules.

Medicinal Chemistry Natural Product Synthesis Anticancer Agents

Optimal Use Cases for Methyl (3R)-3-Hydroxyhexanoate Based on Quantified Differentiation


Asymmetric Synthesis of Chiral Pharmaceutical Intermediates

Leveraging its high enantiomeric purity achievable via asymmetric hydrogenation (up to 96% optical yield for analogous β-keto esters) , methyl (3R)-3-hydroxyhexanoate is an ideal chiral building block for constructing complex drug candidates. Its defined stereochemistry at C3 ensures the correct spatial orientation for biological target engagement, as demonstrated in the synthesis of laulimalide [1]. Researchers developing stereochemically pure APIs should select this compound over racemic or non-chiral alternatives to avoid laborious and costly resolution steps.

Monomer Feedstock for Tailored Biodegradable PHBHHx Copolymers

For material scientists engineering biodegradable plastics with specific mechanical properties, methyl (3R)-3-hydroxyhexanoate serves as a precursor to the (R)-3-hydroxyhexanoate monomer. By controlling the 3HHx incorporation (1-36 mol%) in PHBHHx copolymers, researchers can tune flexibility and thermal properties [2]. This capability enables the design of materials ranging from rigid packaging to flexible biomedical implants, offering a sustainable alternative to conventional petrochemical plastics.

Enzymatic Biocatalysis and Metabolic Engineering Studies

Given its role as a natural intermediate in fatty acid biosynthesis [3], methyl (3R)-3-hydroxyhexanoate is a valuable substrate for studying enzymes involved in β-oxidation and polyhydroxyalkanoate production. Its use in engineered whole-cell biocatalysis systems [4] allows for the development of sustainable, 'green' chemical processes. Researchers in metabolic engineering and industrial biotechnology can employ this compound to probe enzyme specificity, optimize biosynthetic pathways, and produce value-added chemicals from renewable feedstocks.

Analytical Standard for Metabolomics and Biomarker Discovery

The defined physical properties and high commercial purity (95-99%) of methyl (3R)-3-hydroxyhexanoate make it suitable as a reference standard for analytical chemistry applications. Its presence in biological systems [5] positions it as a potential biomarker for fatty acid oxidation disorders. Analytical laboratories developing LC-MS or GC-MS methods for metabolomics can utilize this compound for accurate quantification and method validation.

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